(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a benzofuran backbone with various substituents, including a fluorobenzyl ether and a pyridine moiety, which contribute to its chemical properties and biological activities.
This compound can be synthesized from various starting materials, typically involving reactions that incorporate fluorinated aromatic compounds and heterocycles. The synthesis often employs methods such as condensation reactions and functional group transformations to achieve the desired molecular architecture.
(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. Its structural components suggest potential applications in pharmacology, particularly in the development of new therapeutic agents.
The synthesis of (Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves several key steps:
The technical aspects of this synthesis may include:
The molecular formula of (Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is . Its structure features:
The compound's structural data can be represented using various notations:
O=C(C1=C(C=CC2=C1C=CC=C2F)OC)C=CC=N
InChI=1S/C15H13F3N2O3/c16-12-5-4-10(14(20)21)11(8-12)7-13(19)15(22)17/h4-5,7,10,19H,6,8H2,1H3/b17-11+
(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to optimize yields and selectivity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for product analysis.
The mechanism of action for (Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is not fully elucidated but is believed to involve:
Studies on similar compounds indicate that modifications in the structure can significantly affect biological activity, suggesting that this compound may exhibit selective inhibition or activation of target proteins.
Key physical properties include:
Chemical properties such as stability under different pH conditions and reactivity with common reagents are crucial for understanding its behavior in biological systems.
(Z)-6-((2-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one has potential applications in:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4